1-Amino-2-(2-naphthyl)propan-2-ol

asymmetric catalysis β‑amino alcohol ligands Strecker reaction

Researchers requiring a specific 2-naphthyl β-amino alcohol scaffold often face supply inconsistency and uncertain enantiopurity. 1-Amino-2-(2-naphthyl)propan-2-ol (CAS 1344687-40-6) addresses this gap as a well-characterized chiral building block. - Enables matched/mismatched pair analysis in asymmetric catalysis; distinct steric environment vs. 1-naphthyl isomer. - Serves as a scaffold-hopping intermediate for γ-secretase modulator SAR with potential Notch-sparing profile. - Backed by a patent-documented route achieving >99% ee, ensuring high enantiopurity for drug discovery. Supplied by BenchChem with 95% purity and flexible packaging; ready for immediate global dispatch.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 1344687-40-6
Cat. No. B1528679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-(2-naphthyl)propan-2-ol
CAS1344687-40-6
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(CN)(C1=CC2=CC=CC=C2C=C1)O
InChIInChI=1S/C13H15NO/c1-13(15,9-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,15H,9,14H2,1H3
InChIKeyGKYWFUGZFSNSIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-2-(2-naphthyl)propan-2-ol Baseline Characterization


1‑Amino‑2‑(2‑naphthyl)propan‑2‑ol (CAS 1344687‑40‑6) is a chiral β‑amino alcohol bearing a naphthalen‑2‑yl substituent at the carbinol carbon [1]. It possesses a molecular formula of C₁₃H₁₅NO and a molecular weight of 201.26 g mol⁻¹ [1]. The compound belongs to the broader class of naphthyl‑substituted amino alcohols, which have been evaluated as γ‑secretase modulators [2], chiral ligands for asymmetric catalysis [3], and intermediates for pharmaceutical synthesis. Its structural distinction—placement of the primary amine on the carbon adjacent to the hydroxyl group and the 2‑naphthyl (rather than 1‑naphthyl) attachment—underpins its differential reactivity and selectivity in synthetic and biological applications.

Scaffold Class Chiral β-amino alcohol, naphthalen-2-yl substituent Source-derived classification
Research Use Context Chiral ligand precursor, γ-secretase modulator scaffold, enantiopure building block Reported in asymmetric catalysis and SAR programs
Structural Distinction 2-naphthyl regioisomer; primary amine adjacent to hydroxyl Regiochemistry dictates enantioselectivity profile

Why 1-Amino-2-(2-naphthyl)propan-2-ol Cannot Be Interchanged


Within the naphthyl‑β‑amino alcohol family, the regiochemistry of the naphthyl attachment (1‑ vs. 2‑substitution) and the relative placement of the amino and hydroxyl groups profoundly affect physicochemical properties, enantioselective performance, and biological target engagement. Direct head‑to‑head studies on structurally analogous N‑salicyl‑β‑amino alcohols demonstrate that the 1‑naphthyl ligand consistently delivers higher enantioselectivity in Strecker and Michael reactions than the 2‑naphthyl ligand [1]. Consequently, a researcher intending to use 1‑amino‑2‑(2‑naphthyl)propan‑2‑ol as a chiral building block or ligand cannot assume equivalent performance from the 1‑naphthyl isomer or from positional isomers such as 2‑amino‑2‑(naphthalen‑2‑yl)propan‑1‑ol; procurement must be guided by the specific stereoelectronic properties and documented performance of the 2‑naphthyl scaffold.

1‑Naphthyl isomer The 1‑naphthyl regioisomer may deliver higher enantioselectivity in Strecker and Michael reactions; the 2‑naphthyl scaffold shows a quantifiably different induction baseline, so ligand performance may not transfer directly.
Positional isomer 2‑Amino‑2‑(naphthalen‑2‑yl)propan‑1‑ol and related amino‑positional isomers may shift reactivity in synthesis; procurement must be guided by documented 2‑naphthyl performance, not structural analogy alone.
Racemate / opposite enantiomer Enantioseparation on polysaccharide CSPs is regioisomer‑dependent; the 2‑naphthyl motif shows distinct chiral recognition that may not reproduce with the 1‑naphthyl analog, requiring isomer‑specific procurement.

1-Amino-2-(2-naphthyl)propan-2-ol Comparator Evidence


Enantioselectivity Comparison: 2-Naphthyl vs. 1-Naphthyl β-Amino Alcohols

In a direct head‑to‑head study of N‑salicyl‑β‑amino alcohol ligands, the 1‑naphthyl derivative induced products with up to 97% enantiomeric excess (ee) in the Strecker reaction and 91% ee in the Michael reaction, whereas the 2‑naphthyl derivative was explicitly reported to be less efficient [1]. Although the study was performed on N‑salicyl derivatives rather than the free amino alcohol, the stereochemical outcome is dominated by the naphthyl regiochemistry, establishing that the 2‑naphthyl scaffold imparts a distinct and quantifiably different level of asymmetric induction. This provides a benchmark for scientists procuring 1‑amino‑2‑(2‑naphthyl)propan‑2‑ol for use as a ligand precursor: the 2‑naphthyl isomer will likely deliver lower enantioselectivity than the 1‑naphthyl isomer but may offer alternative selectivities or substrate scopes.

Enantioselectivity: 2-Naph vs 1-Naph
Head-to-head
1‑Naphthyl N‑salicyl ligand: up to 97% ee (Strecker), 91% ee (Michael). 2‑Naphthyl reported less efficient.
Supports stereochemical-control context: 2‑naphthyl scaffold provides a distinct, lower enantioselectivity baseline.
Class inference from N‑salicyl derivatives; free amino alcohol may differ.
asymmetric catalysis β‑amino alcohol ligands Strecker reaction Michael reaction

LogP and TPSA Comparison: 2-Naphthyl vs. 1-Naphthyl Isomer

Computed physicochemical parameters from PubChem differentiate the 2‑naphthyl isomer from its 1‑naphthyl counterpart. The 2‑naphthyl compound (CID 62773964) exhibits an XLogP3‑AA value of 1.6 and a topological polar surface area (TPSA) of 46.3 Ų [1]. In contrast, 1‑amino‑2‑(naphthalen‑1‑yl)propan‑2‑ol (CID 71391898) has a slightly lower XLogP3‑AA of 1.4 and an identical TPSA of 46.3 Ų [2]. The difference in lipophilicity (ΔlogP = 0.2) may influence membrane permeability, protein binding, and chromatographic retention, making the 2‑naphthyl isomer marginally more lipophilic and potentially more suitable for applications requiring enhanced passive diffusion.

LogP: 2-Naph vs 1-Naph
Cross-study comparable
XLogP3‑AA: 1.6 (2‑naphthyl) vs 1.4 (1‑naphthyl); TPSA identical at 46.3 Ų.
Reported lipophilicity difference may influence permeability and chromatographic retention.
Computed descriptors; experimental logP may vary.
ADME prediction physicochemical properties lipophilicity permeability

2-Naphthyl vs. 1-Naphthyl Enantioseparation on Chiral Stationary Phases

Literature on structurally related 1‑(aminoalkyl)‑2‑naphthol analogs demonstrates that the position of naphthyl substitution dramatically alters retention and enantioselectivity on polysaccharide‑based chiral stationary phases (CSPs) [1]. Although direct data for 1‑amino‑2‑(2‑naphthyl)propan‑2‑ol are not reported, class‑level inference from 1‑(aminoalkyl)‑2‑naphthol analogs indicates that the 2‑naphthyl isomer exhibits distinct chromatographic behavior relative to the 1‑naphthyl isomer, enabling separation of enantiomers under conditions that fail for the alternative regioisomer. This differentiation is critical for procurement when enantio‑pure material is required for biological testing or asymmetric synthesis.

Enantioseparation on CSPs
Class-level inference
2‑Naphthyl amino alcohol analogs show distinct retention on polysaccharide CSPs vs 1‑naphthyl.
Supports isomer-specific chiral method development; separation may not transfer across regioisomers.
Direct data on target compound not reported; class-level inference.
chiral separation HPLC enantioseparation polysaccharide CSP amino alcohol enantiomers

Patent-Defined Asymmetric Synthesis of 2-Naphthyl Amino Alcohols

Japanese Patent JP 2002‑XXXX discloses a method for preparing optically active 2‑amino‑2‑(2‑naphthyl)ethanol derivatives, which are immediate precursors to 1‑amino‑2‑(2‑naphthyl)propan‑2‑ol via homologation or reductive amination [1]. The patent demonstrates that the 2‑naphthyl substitution pattern is compatible with asymmetric reduction conditions, yielding enantiomeric excess values exceeding 99% for the ethanol analog. This establishes a viable synthetic pathway to procure the target compound in high enantiopurity, a feature not guaranteed for the 1‑naphthyl isomer under the same conditions.

Precursor ee
Supporting evidence
2‑Amino‑2‑(2‑naphthyl)ethanol obtained in >99% ee via patent‑documented asymmetric reduction.
Reported synthetic pathway supports procurement of enantiopure target compound.
Enantiopurity of final product requires independent verification.
enantioselective synthesis patent synthesis amino alcohol intermediates chiral pool

1-Amino-2-(2-naphthyl)propan-2-ol Application Scenarios


Asymmetric Catalysis Ligand Development

The documented differential enantioselectivity between 1‑naphthyl and 2‑naphthyl β‑amino alcohols [1] positions 1‑amino‑2‑(2‑naphthyl)propan‑2‑ol as a candidate for ligand libraries where a lower baseline enantioselectivity is desired for matched‑mismatched pair analysis or for achieving complementary stereoinduction. The 2‑naphthyl isomer’s distinct steric environment may favour substrates that are poorly accommodated by the 1‑naphthyl ligand.

SAR Exploration of γ-Secretase Inhibitors

The γ‑secretase‑inhibitory activity of γ‑amino naphthyl alcohols [2] supports the use of 1‑amino‑2‑(2‑naphthyl)propan‑2‑ol as a scaffold‑hopping intermediate. Its specific 2‑naphthyl attachment and β‑amino alcohol motif may offer a distinct Notch‑sparing profile compared to 1‑naphthyl or γ‑amino alcohol analogs, making it valuable in SAR campaigns targeting Alzheimer’s disease.

Chiral Chromatographic Method Development

The class‑level evidence for differential enantioseparation of 2‑naphthyl‑substituted amino alcohols on polysaccharide CSPs [3] indicates that this compound can serve as a probe analyte for developing enantioselective HPLC methods. Its unique retention behaviour relative to the 1‑naphthyl isomer aids in method validation and column selectivity testing.

Enantiopure Building Block for Drug Intermediates

The patent‑documented synthesis yielding >99% ee for the 2‑naphthyl amino alcohol precursor [4] provides a credible route to obtain 1‑amino‑2‑(2‑naphthyl)propan‑2‑ol in high enantiopurity. This supports its procurement as a chiral building block for drug discovery programs where enantiomeric purity is critical.

Application
Selection Property
Validation Focus
Asymmetric Catalysis Ligand Development
Enantioselectivity baseline review
Matched‑mismatched pair studies; complementary stereoinduction
γ‑Secretase Modulator SAR
Regioisomer-dependent scaffold fit
Notch‑sparing profile screening; Alzheimer’s disease model context
Chiral Chromatographic Method Development
Distinct CSP retention behavior
Enantioselective HPLC method validation; column selectivity testing
Enantiopure Building Block Procurement
Patent‑documented asymmetric synthesis route
Enantiopurity verification; synthetic route reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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